![molecular formula C16H21NO3 B14647081 3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione CAS No. 55755-87-8](/img/structure/B14647081.png)
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a phenyl group and an isopentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions One common method includes the reaction of 4-(isopentyloxy)benzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups.
Applications De Recherche Scientifique
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl: A related compound with a pyrazole ring instead of a pyrrolidine ring.
3-[4-(Isopentyloxy)phenyl]-2-thioxo-1,3-thiazolidin-4-one: Contains a thiazolidinone ring, offering different chemical properties.
Uniqueness
3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
55755-87-8 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
3-methyl-3-[4-(3-methylbutoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-9-20-13-6-4-12(5-7-13)16(3)10-14(18)17-15(16)19/h4-7,11H,8-10H2,1-3H3,(H,17,18,19) |
Clé InChI |
MOVGKIDBGCWOMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C2(CC(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
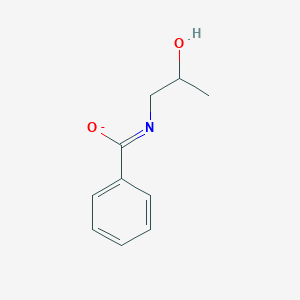
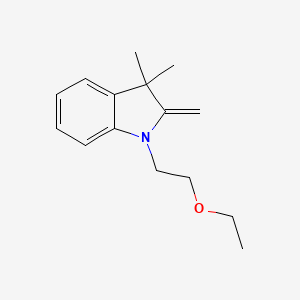

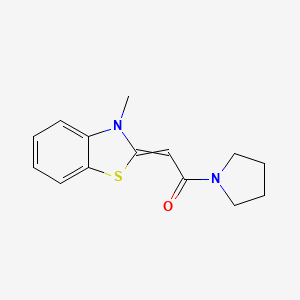
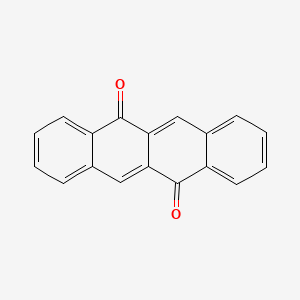
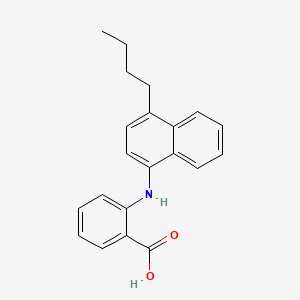
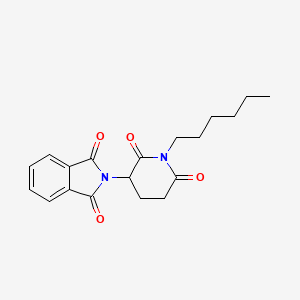

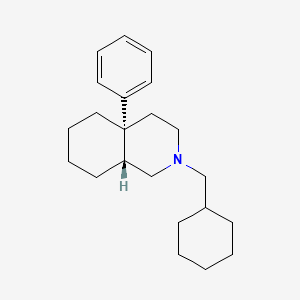

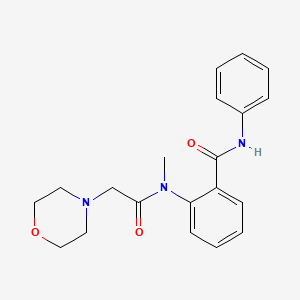
![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
